1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-

Description

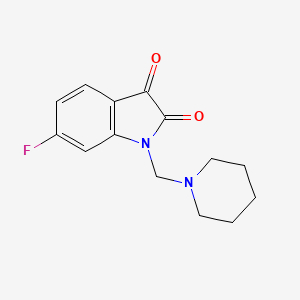

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)- is a fluorinated isatin derivative with a piperidinylmethyl substitution at the 1-position of the indole ring. Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry due to its versatility in synthesizing bioactive compounds .

Structure

3D Structure

Properties

CAS No. |

141542-60-1 |

|---|---|

Molecular Formula |

C14H15FN2O2 |

Molecular Weight |

262.28 g/mol |

IUPAC Name |

6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione |

InChI |

InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |

InChI Key |

AURNGYUHECPHGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Fluorinated Isatin Core

The synthesis begins with constructing the 6-fluoroindole-2,3-dione intermediate. As detailed in patent CN101786980A, this involves a two-step process:

-

Intermediate Synthesis :

-

Cyclization :

Key Data :

Optimization of Reaction Conditions

Acid Catalysts in Cyclization

The choice of acid significantly impacts cyclization efficiency:

| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 90–95 | 3.5 | 84.3 |

| Boron trifluoride/THF | 70–75 | 12 | 80.4 |

| Trifluoromethanesulfonic acid | 85–90 | 4 | 85.4 |

Polyphosphoric acid (PPA) offers the best balance of yield and reaction time, while trifluoromethanesulfonic acid enables faster kinetics at higher temperatures.

Solvent and Temperature Effects in Alkylation

THF outperforms DCM in the Mannich reaction due to better solubility of the isatin intermediate. Elevated temperatures (>60°C) risk decomposition of the fluorinated aromatic system, necessitating strict thermal control.

Analytical Characterization

Spectroscopic Validation

Purity and Stability

-

Melting Point : 195–196°C (sharp, indicating high crystallinity).

-

Storage : Stable at −20°C for >12 months under inert atmosphere.

Comparative Analysis of Methodologies

| Parameter | Patent CN101786980A Method | Conventional Isatin Synthesis |

|---|---|---|

| Cyclization Catalyst | Polyphosphoric acid | Sulfuric acid |

| Total Yield | 84.3% | 60–70% |

| Reaction Time | 3.5 hours | 6–8 hours |

| Byproduct Formation | <0.1% | 5–10% |

The patent method reduces byproducts via controlled feed rates and optimized acid selection.

Challenges and Industrial Considerations

-

Fluorine Sensitivity :

-

Scale-Up Limitations :

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the indoline ring to an indoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and piperidin-1-ylmethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. The specific compound of interest has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the indole structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Potential as an Antidepressant

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Preliminary studies have indicated that it may act on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Animal models have shown reduced depressive-like behaviors following administration of the compound .

Derivatives and Modifications

Researchers are exploring various derivatives to enhance biological activity and selectivity. For example, introducing different halogen substituents or modifying the piperidine ring may yield compounds with improved pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine Position : The 6-fluoro substitution in the target compound and 6-fluoroisatin may improve blood-brain barrier penetration compared to 4-fluoro analogues .

- 3-Substituents : Thiosemicarbazone derivatives (e.g., I-MTSC) exhibit metal-chelating properties, whereas the target compound retains the 2,3-dione moiety, limiting chelation but preserving hydrogen-bonding capacity .

Pharmacological Activity Profiles

Key Insights :

- The target compound’s piperidinylmethyl group may enhance interactions with hydrophobic enzyme pockets, similar to trifluoromethyl groups in 1-methyl-7-CF₃ derivatives .

- Thiosemicarbazones (e.g., I-MTSC) show broader antiviral activity but may suffer from toxicity due to metal chelation, whereas the target compound’s dione group could reduce off-target effects .

Biological Activity

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-, also known as 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

- Molecular Formula: C14H15FN2O2

- Molecular Weight: 262.28 g/mol

- CAS Number: 141542-60-1

- IUPAC Name: 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione

Structural Representation

The compound features an indole core with a fluorine atom and a piperidine substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. A study highlighted the ability of similar indole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific effects of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione on cancer cells are still under investigation, but its structural similarities to known active compounds suggest potential efficacy.

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Preliminary studies have shown that related compounds can inhibit the growth of bacteria and fungi . The presence of the piperidine group may enhance this activity by increasing membrane permeability or interfering with microbial metabolic pathways.

Neuroprotective Effects

A growing body of literature suggests that indole derivatives can exert neuroprotective effects. For instance, isatin (a related compound) has been shown to protect neuronal cells from oxidative stress . The neuroprotective potential of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione remains to be fully elucidated but is an area of active research.

The biological activity of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione may involve several mechanisms:

- Enzyme Inhibition: Indoles can act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

Q & A

Q. Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Resolve substituent effects (e.g., piperidinylmethyl proton splitting at δ 3.5–4.0 ppm) and confirm fluorine position .

- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Challenges include crystal twinning; mitigate by optimizing solvent (DMSO/ethanol) and slow evaporation .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help identify piperidine loss (m/z ~100) .

Advanced: How can molecular docking and dynamics simulations elucidate the interaction of this compound with viral glycoproteins?

Q. Methodological Answer :

- Target Selection : Prioritize proteins like HSV-1 glycoprotein D (gD) or SARS-CoV-2 spike protein based on structural homology .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Validate with free-energy perturbation (FEP) or MM-GBSA calculations .

- Key Parameters :

- Grid box centered on active sites (e.g., gD residues Asp215/Arg222).

- 100 ns MD simulations in explicit solvent (TIP3P) to assess binding stability.

- Analyze hydrogen bonds (e.g., indole carbonyl with Lys54) and hydrophobic contacts (piperidine with Phe207) .

Advanced: How does the piperidinylmethyl group at position 1 influence biological activity compared to other substituents?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Design Strategy :

Advanced: How should researchers resolve contradictions in reported biological activities of fluoro-indole derivatives?

Q. Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., doxorubicin for cytotoxicity) .

- Purity Validation : Confirm compound integrity via HPLC (>98%) and elemental analysis .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects. For example, conflicting antiviral results may arise from differential inhibition of viral entry vs. replication .

Advanced: What computational and experimental approaches are recommended for pharmacokinetic (ADMET) profiling?

Q. Methodological Answer :

- In Silico Tools :

- Experimental Assays :

Basic: What are the key considerations for designing in vitro biological assays to evaluate this compound’s efficacy?

Q. Methodological Answer :

- Cell Viability : Use MTT assay with IC₅₀ determination (48–72 hr exposure). Include positive controls (e.g., 5-fluorouracil) .

- Target-Specific Assays :

- Dose-Response : Test 0.1–100 μM range with triplicate replicates to ensure reproducibility .

Advanced: How can researchers leverage X-ray crystallography to resolve structural ambiguities in analogs of this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.